molecular formula C11H10ClNO2 B172117 5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one CAS No. 138660-50-1

5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B172117
CAS No.: 138660-50-1
M. Wt: 223.65 g/mol
InChI Key: BESQJFHKNJTFCI-UHFFFAOYSA-N
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Description

5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the indolone family. Indolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the 2-chloropropionyl group adds unique chemical properties to the molecule, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one typically involves the acylation of 2(1H,3H)-indolone with 2-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorine atom in the 2-chloropropionyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2-chloropropionyl group may enhance its binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2(1H,3H)-indolone: Similar structure but with an acetyl group instead of a 2-chloropropionyl group.

    5-Propionyl-2(1H,3H)-indolone: Similar structure but with a propionyl group instead of a 2-chloropropionyl group.

Uniqueness

The presence of the 2-chloropropionyl group in 5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one makes it unique compared to other indolone derivatives. This group can influence the compound’s reactivity, biological activity, and overall chemical properties.

Properties

IUPAC Name

5-(2-chloropropanoyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6(12)11(15)7-2-3-9-8(4-7)5-10(14)13-9/h2-4,6H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESQJFHKNJTFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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